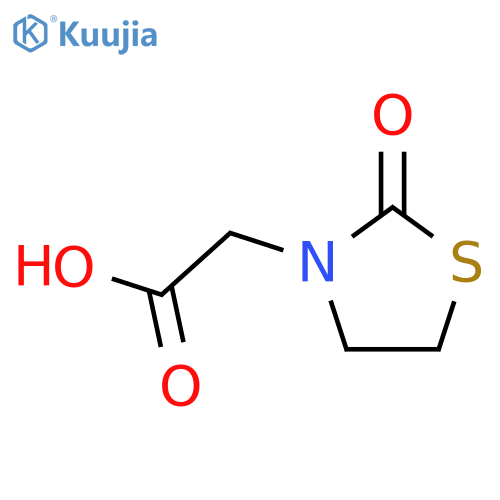Cas no 851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid)

851116-64-8 structure
商品名:2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
CAS番号:851116-64-8
MF:C5H7NO3S
メガワット:161.178980112076
CID:2104257
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-oxothiazolidin-3-yl)acetic acid
- 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
-
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-13376-2.5g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 2.5g |
$726.0 | 2023-02-09 | |
| Enamine | EN300-13376-0.1g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
| TRC | E590318-50mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
| Enamine | EN300-13376-5.0g |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 5.0g |
$1074.0 | 2023-02-09 | |
| Enamine | EN300-13376-1000mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95.0% | 1000mg |
$371.0 | 2023-09-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304138-10g |
2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 10g |
¥43005.00 | 2024-07-28 | |
| Enamine | EN300-13376-50mg |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid |
851116-64-8 | 95.0% | 50mg |
$66.0 | 2023-09-30 | |
| Aaron | AR00G9R4-5g |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 5g |
$1504.00 | 2023-12-13 | |
| 1PlusChem | 1P00G9IS-500mg |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 500mg |
$254.00 | 2025-02-27 | |
| 1PlusChem | 1P00G9IS-1g |
2-(2-oxothiazolidin-3-yl)acetic acid |
851116-64-8 | 95% | 1g |
$351.00 | 2025-02-27 |
2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
851116-64-8 (2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid) 関連製品
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 249916-07-2(Borreriagenin)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
